molecular formula C16H18Cl2N2O4 B161882 Mefenpyr-diethyl CAS No. 135590-91-9

Mefenpyr-diethyl

Cat. No.: B161882
CAS No.: 135590-91-9
M. Wt: 373.2 g/mol
InChI Key: OPGCOAPTHCZZIW-UHFFFAOYSA-N
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Scientific Research Applications

Mefenpyr-diethyl has a wide range of applications in scientific research:

Safety and Hazards

Mefenpyr-diethyl is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Mefenpyr-diethyl interacts with various enzymes and proteins in biochemical reactions . The hydrolysis of this compound has been studied extensively . The kinetics of hydrolysis were found to be strongly pH and temperature dependent .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key nucleophilic reaction partner is hydroxyl ions instead of neutral water molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mefenpyr-diethyl involves several steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazoline ring, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Mefenpyr-diethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Mefenpyr-diethyl is unique among herbicide safeners due to its specific chemical structure and mode of action. Similar compounds include:

Compared to these compounds, this compound offers distinct advantages in terms of its efficacy and the range of crops it can protect .

Properties

IUPAC Name

diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGCOAPTHCZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037564
Record name Mefenpyr-diethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135590-91-9
Record name Mefenpyr-diethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135590-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenpyr-diethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefenpyr-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate
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Record name MEFENPYR-DIETHYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does mefenpyr-diethyl protect crops from herbicide injury?

A1: this compound primarily works by enhancing the natural detoxification mechanisms present in plants. [, , , ] It stimulates the expression of genes that code for enzymes involved in herbicide degradation, leading to a more rapid breakdown of the herbicide within the crop plant. [] This prevents the herbicide from reaching a concentration that would be damaging to the crop. []

Q2: Is this protective effect specific to certain herbicides?

A2: Yes. This compound is most commonly used in conjunction with herbicides that inhibit acetolactate synthase (ALS) and acetyl coenzyme A carboxylase (ACCase). [, , , , , , , ] These herbicides typically target specific metabolic pathways crucial for plant growth. []

Q3: What are some of the enzymes induced by this compound that are involved in herbicide detoxification?

A4: this compound has been shown to induce the activity of glutathione S-transferases (GSTs) in plants like barley. [] GSTs are a family of enzymes known to play a crucial role in detoxifying xenobiotics, including herbicides. []

Q4: Does this compound influence sulfur metabolism in plants?

A5: Research indicates that this compound, along with other safeners, can influence sulfur metabolism in plants, particularly under iron deficiency. [] Studies on barley (Hordeum vulgare) revealed that this compound treatment led to an activation of sulfur metabolism, resulting in increased levels of cysteine and glutathione. []

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H18Cl2N2O4, and its molecular weight is 373.23 g/mol. [, ]

Q6: Is there any spectroscopic data available for this compound?

A7: While specific spectroscopic details are not mentioned in the provided abstracts, several analytical techniques have been employed to characterize this compound, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS). [, ]

Q7: How stable is this compound under various environmental conditions?

A8: this compound has been investigated for its stability under sunlight irradiation and in buffered solutions. [] This information is crucial for understanding its behavior in the environment and during agricultural applications. []

Q8: What is the adsorption and desorption behavior of this compound in soil?

A9: Studies have investigated the adsorption and desorption behavior of this compound in different types of agricultural soil. [] This information is crucial for understanding its potential for leaching and persistence in the environment. []

Q9: Does this compound have any known catalytic properties?

A10: There is no evidence in the provided abstracts to suggest that this compound possesses inherent catalytic properties. [] It primarily functions by enhancing the plant's own enzymatic detoxification processes. []

Q10: Are there any alternative synthetic routes to this compound?

A11: Yes. Recent research highlights a sustainable electrochemical approach for synthesizing this compound. [, ] This method utilizes readily available starting materials and proceeds through a [3+2] dipolar cycloaddition reaction. []

Q11: Have any computational studies been conducted on this compound?

A12: While specific details are limited in the abstracts, one study explored the melting behavior and solubility equilibria of this compound in ethanol/water mixtures. [] This type of data can inform formulation strategies. []

Q12: What are the key aspects of SHE (Safety, Health, and Environment) regulations regarding this compound?

A13: While specific regulations are not detailed, one study mentions residue analysis for this compound in various matrices, including crops, food, soil, and water. [] This indicates the importance of monitoring its presence in the environment. []

Q13: What types of studies have been conducted to assess the efficacy and safety of this compound?

A14: Numerous studies have employed greenhouse and field experiments to evaluate the effectiveness of this compound in protecting various crops from herbicide injury and its impact on weed control. [, , , , , , ] These studies provide insights into its practical applications and potential risks. [, ]

Q14: Is there evidence of resistance developing to herbicide-safener combinations involving this compound?

A15: Research suggests that the use of herbicide-safener combinations, including those containing this compound, might contribute to the development of non-target site resistance (NTSR) in some weed species. [, ] This highlights the need for sustainable weed management strategies. [, ]

Q15: What are the implications of resistance developing to herbicides used with this compound?

A16: Resistance to herbicides used in conjunction with this compound, such as mesosulfuron + iodosulfuron, poses a significant challenge in weed management. [, ] It can lead to reduced weed control efficacy and potentially necessitate the use of higher herbicide doses, which raises environmental concerns. [, , ]

Q16: Are there any specific drug delivery systems or targeting strategies being explored for this compound?

A17: The provided abstracts do not indicate research specifically focused on developing targeted delivery systems for this compound. [] Current research primarily focuses on its application as a seed treatment or foliar spray. [, , ]

Q17: What analytical methods are commonly employed to quantify this compound in various matrices?

A18: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a frequently used technique for quantifying this compound and its degradation products in various matrices, including plant tissues and soil. [, ]

Q18: Are there any viable alternatives to this compound as a herbicide safener?

A20: While this compound is a widely used safener, research continually explores new compounds and strategies for enhancing crop selectivity and minimizing herbicide damage. [] Identifying alternative safeners with improved safety profiles and efficacy against resistant weeds is an ongoing area of research. [, ]

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